4-Nitro-2-[(E)-(1H-1,2,4-triazol-3-ylimino)methyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-NITRO-2-[(E)-[(1H-1,2,4-TRIAZOL-3-YL)IMINO]METHYL]PHENOL is a complex organic compound that features a nitro group, a triazole ring, and a phenol group
Vorbereitungsmethoden
The synthesis of 4-NITRO-2-[(E)-[(1H-1,2,4-TRIAZOL-3-YL)IMINO]METHYL]PHENOL typically involves multiple steps. One common method includes the reaction of 1-amino-3-nitro-1H-1,2,4-triazole with 2,2,2-trifluoro-N-(4-nitrosofurazan-3-yl)acetamide in the presence of dibromisocyanuric acid. This is followed by the removal of the trifluoroacetyl protecting group to afford aminofurazan. The transformation of the amino group in the latter allows for the synthesis of the corresponding nitro, azo, and methylene dinitramine substituted furazans .
Analyse Chemischer Reaktionen
4-NITRO-2-[(E)-[(1H-1,2,4-TRIAZOL-3-YL)IMINO]METHYL]PHENOL undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions. Common reagents used in these reactions include hydrogen gas, catalysts like palladium, and electrophiles for substitution reactions.
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications:
Chemistry: It is used in the synthesis of other complex organic molecules.
Medicine: It is being explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: It can be used in the production of dyes, photographic materials, and corrosion inhibitors
Wirkmechanismus
The mechanism by which 4-NITRO-2-[(E)-[(1H-1,2,4-TRIAZOL-3-YL)IMINO]METHYL]PHENOL exerts its effects involves its interaction with specific molecular targets. The nitro group and triazole ring play crucial roles in its activity, potentially interacting with enzymes and other proteins to inhibit their function. The exact pathways involved are still under investigation, but it is believed that the compound can interfere with cellular processes by binding to active sites on enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other nitro-triazole derivatives and phenolic compounds. What sets 4-NITRO-2-[(E)-[(1H-1,2,4-TRIAZOL-3-YL)IMINO]METHYL]PHENOL apart is its unique combination of functional groups, which confer distinct chemical properties and reactivity. For example, compounds like 3-nitro-1H-1,2,4-triazole and 5-nitro-2,4-dihydro-3H-1,2,4-triazol-3-one share some similarities but differ in their specific applications and reactivity .
Eigenschaften
Molekularformel |
C9H7N5O3 |
---|---|
Molekulargewicht |
233.18 g/mol |
IUPAC-Name |
4-nitro-2-[(E)-1H-1,2,4-triazol-5-yliminomethyl]phenol |
InChI |
InChI=1S/C9H7N5O3/c15-8-2-1-7(14(16)17)3-6(8)4-10-9-11-5-12-13-9/h1-5,15H,(H,11,12,13)/b10-4+ |
InChI-Schlüssel |
QRDYNUKLHKSHGV-ONNFQVAWSA-N |
Isomerische SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])/C=N/C2=NC=NN2)O |
Kanonische SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C=NC2=NC=NN2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.